1-(5-Fluoro-2-isobutoxyphenyl)ethanone
Overview
Description
1-(5-Fluoro-2-isobutoxyphenyl)ethanone, also known as 5F-IBP-ETH, is a synthetic compound with a wide range of applications in scientific research. It is a highly versatile compound with unique properties that make it suitable for various uses in the laboratory.
Scientific Research Applications
1-(5-Fluoro-2-isobutoxyphenyl)ethanone is widely used in scientific research due to its unique properties. It can be used as a fluorescent probe for the detection of various molecules, such as proteins and nucleic acids. It can also be used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules. Additionally, 1-(5-Fluoro-2-isobutoxyphenyl)ethanone can be used to study the mechanism of action of drugs and to develop new drugs.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone is not fully understood. However, it is believed that the compound binds to proteins and other molecules, altering their structure and function. This binding is thought to be mediated by hydrogen bonding and other non-covalent interactions. Additionally, 1-(5-Fluoro-2-isobutoxyphenyl)ethanone is believed to interact with the active sites of enzymes, leading to the inhibition of their activity.
Biochemical and Physiological Effects
1-(5-Fluoro-2-isobutoxyphenyl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to alter the activity of several enzymes, including proteases, phosphatases, and kinases. Additionally, it has been shown to inhibit the activity of several proteins, including G protein-coupled receptors and tyrosine kinases. Furthermore, it has been shown to interact with DNA and to alter gene expression.
Advantages and Limitations for Lab Experiments
The use of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone in lab experiments has several advantages. It is a highly versatile compound that can be used to study a variety of biological processes. Additionally, it is relatively inexpensive and easy to synthesize. However, it is important to note that 1-(5-Fluoro-2-isobutoxyphenyl)ethanone is a highly reactive compound, so it must be handled with care. Furthermore, it is important to note that the effects of the compound may vary depending on the experimental conditions.
Future Directions
The future of 1-(5-Fluoro-2-isobutoxyphenyl)ethanone is promising. It is a highly versatile compound that can be used to study a variety of biological processes. Additionally, it has the potential to be used in the development of new drugs and in the diagnosis and treatment of diseases. Furthermore, the compound could be used to study the interactions between proteins and other molecules, as well as to study the structure and function of proteins. Finally, the compound could be used to study the mechanism of action of drugs and to develop new drugs.
properties
IUPAC Name |
1-[5-fluoro-2-(2-methylpropoxy)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-8(2)7-15-12-5-4-10(13)6-11(12)9(3)14/h4-6,8H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCTYAHCXZPGAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)F)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoro-2-isobutoxyphenyl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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